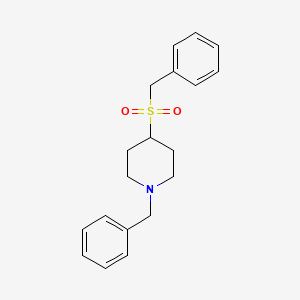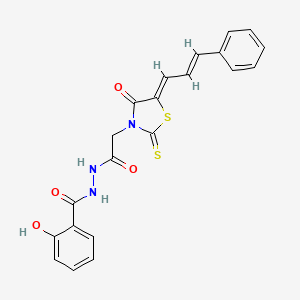
2-hydroxy-N'-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is a complex organic compound known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzohydrazide moiety, a thioxothiazolidinone ring, and a phenylallylidene group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: This step often starts with the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone core.
Introduction of the Phenylallylidene Group: The thioxothiazolidinone intermediate is then reacted with cinnamaldehyde in the presence of a base to introduce the phenylallylidene group via a Knoevenagel condensation.
Acylation of Benzohydrazide: The final step involves the acylation of 2-hydroxybenzohydrazide with the previously synthesized intermediate. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis routes to minimize environmental impact. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve product yields .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring or the benzohydrazide moiety, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学研究应用
2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide has several notable applications:
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The biological activity of 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is primarily attributed to its ability to interact with key molecular targets. These include enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as proteins involved in cell proliferation and apoptosis. The compound’s mechanism of action often involves the inhibition of these enzymes, leading to reduced inflammation or induced cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 2-hydroxy-N’-(2-pyridylmethylene)benzohydrazide
- 2-hydroxy-N’-(2-thienylmethylene)benzohydrazide
- 4-hydroxy-N’-(2-thienylmethylene)benzohydrazide
Uniqueness
Compared to these similar compounds, 2-hydroxy-N’-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide stands out due to its thioxothiazolidinone ring and phenylallylidene group, which confer unique chemical reactivity and biological activity. These structural features enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
属性
IUPAC Name |
2-hydroxy-N'-[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-16-11-5-4-10-15(16)19(27)23-22-18(26)13-24-20(28)17(30-21(24)29)12-6-9-14-7-2-1-3-8-14/h1-12,25H,13H2,(H,22,26)(H,23,27)/b9-6+,17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZICOVAKUSEEF-NPDFUIFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)
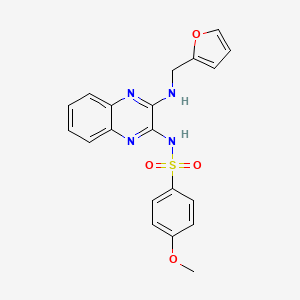
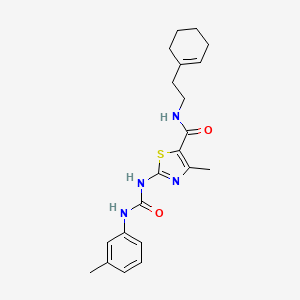
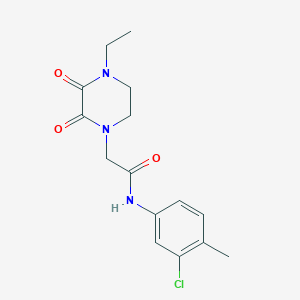
![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2991758.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2991763.png)
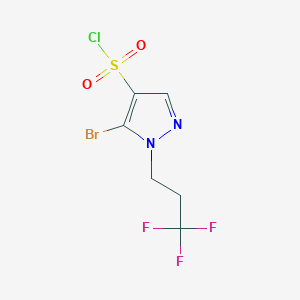
![1-(3-fluorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2991768.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B2991769.png)
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
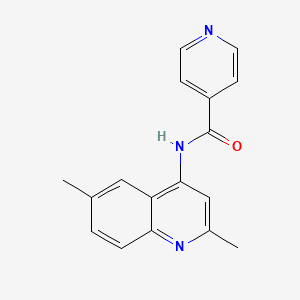
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)
